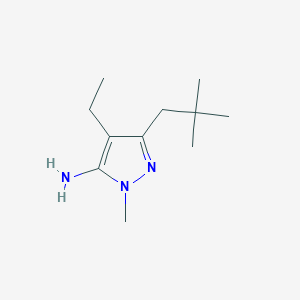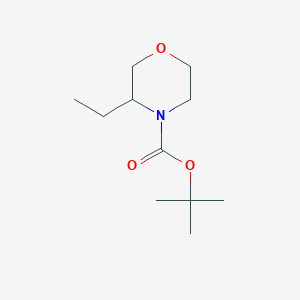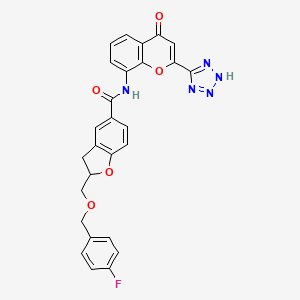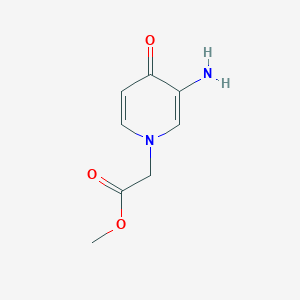![molecular formula C8H10N4 B13061648 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine is a heterocyclic compound that features a unique bicyclic structure.
Méthodes De Préparation
The synthesis of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The process typically includes the following steps :
N-amination of methyl pyrrole-2-carboxylate: This step introduces an amino group to the pyrrole ring using an aminating agent such as chloramine.
Formation of triazinium dicyanomethylide: This intermediate is formed through a series of reactions involving formamidine acetate and other reagents.
Cyclization and functionalization: The triazinium intermediate undergoes cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core, followed by functionalization to introduce the methyl and methanamine groups.
Industrial production methods focus on optimizing yield and scalability. For instance, a two-vessel-operated process has been developed to produce the compound in kilogram quantities with an overall yield of 55% .
Analyse Des Réactions Chimiques
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has shown potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication. In anticancer applications, it targets kinases involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy.
Brivanib alaninate: An antitumorigenic drug
The uniqueness of this compound lies in its specific structural features and its versatility in various applications, making it a valuable compound in scientific research and drug development.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(7-methylpyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-7-5-10-8(4-9)11-12(6)7/h2-3,5H,4,9H2,1H3 |
Clé InChI |
VFUXJTKOKWHNKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1N=C(N=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)

![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)


![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)

![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)






